

# Comprehensive Application Notes on Eravacycline

## Pharmacokinetic/Pharmacodynamic Modeling

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### Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

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## Introduction and Basic Principles

Eravacycline is a **novel fully synthetic fluorocycline antibiotic** within the tetracycline class that demonstrates potent activity against a broad spectrum of multidrug-resistant pathogens, including **carbapenem-resistant Enterobacteriaceae, methicillin-resistant *Staphylococcus aureus* (MRSA), and vancomycin-resistant enterococci**. Approved for complicated intra-abdominal infections (cIAI), eravacycline shows promising potential for treating pulmonary infections due to its extensive lung penetration. The compound exerts its antibacterial effect by **binding to the 30S ribosomal subunit**, thereby inhibiting bacterial protein synthesis. While generally bacteriostatic against gram-positive organisms, eravacycline has demonstrated bactericidal activity against certain strains of *Escherichia coli* and *Klebsiella pneumoniae* in vitro.

The **pharmacokinetic/pharmacodynamic (PK/PD) relationship** for eravacycline is primarily governed by the ratio of the area under the concentration-time curve for the free, unbound fraction of the drug to the minimum inhibitory concentration (fAUC/MIC). This parameter serves as the critical predictor of efficacy and forms the basis for establishing susceptibility breakpoints and optimizing dosing regimens. Understanding eravacycline's unique PK properties—including **concentration-dependent protein binding**

and **extensive tissue distribution**—is essential for developing accurate PK/PD models that can inform clinical use and support regulatory decisions.

Table 1: Key Pharmacokinetic Parameters of Eravacycline

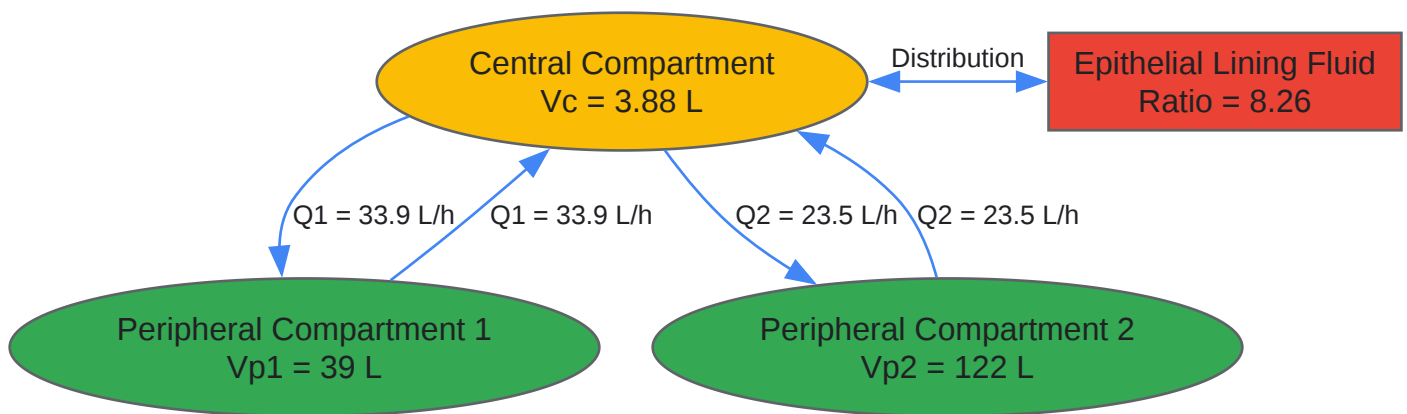
| Parameter                    | Value         | Comments                      |
|------------------------------|---------------|-------------------------------|
| Volume of Distribution (Vss) | 321 L         | Extensive tissue distribution |
| Elimination Half-life        | 20-48 hours   | Population-dependent          |
| Plasma Clearance             | 13.5-17.8 L/h | Weight-dependent              |
| Protein Binding              | 79-90%        | Concentration-dependent       |
| Renal Excretion              | 34%           | Primarily unchanged drug      |
| Fecal Excretion              | 47%           | Primarily unchanged drug      |
| Primary Metabolizing Enzymes | CYP3A4, FMO   | Oxidative metabolism          |

## Population Pharmacokinetic Modeling

### Pulmonary Distribution Modeling

The **bronchopulmonary disposition** of eravacycline was characterized using data from a Phase I study (NCT01989949) in healthy volunteers. The population PK analysis demonstrated that a **three-compartment model** with allometric scaling best described eravacycline's pulmonary kinetics. The epithelial lining fluid (ELF) component was parameterized as the ELF distribution ratio (Ratio =  $C_{free,ELF}/C_{free,central}$ ), which was estimated at 8.26 (95% confidence interval = 6.8-9.8). This indicates **extensive lung penetration** of eravacycline, supporting its potential utility in treating respiratory infections. Besides allometrically scaled weight, no other significant covariates were identified in the final model, suggesting that dose adjustments based on patient factors other than weight may be unnecessary.

The model structure comprised a central compartment representing systemic circulation and two peripheral compartments, with the ELF compartment linked to the central compartment via the distribution ratio. **Visual predictive checks** demonstrated that most observed values fell within the 90% prediction intervals, confirming the model's accuracy in predicting both plasma and bronchoalveolar lavage concentrations. The **goodness-of-fit plots** showed no systematic bias, with observed versus population-predicted concentrations distributed evenly along the line of identity. Parameter estimates were precise, with relative standard errors below 25% for most fixed-effect parameters, supporting the model's robustness for simulation purposes.



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*Diagram 1: Three-compartment population pharmacokinetic model structure for eravacycline, showing central, peripheral, and epithelial lining fluid (ELF) compartments with distribution ratio.*

## Covariate Analysis

The **covariate analysis** revealed that body weight significantly influenced eravacycline pharmacokinetics when incorporated via allometric scaling. The final model included weight-based scaling exponents of 0.75 for clearance parameters and 1 for volume parameters. Interestingly, **no other demographic or clinical factors**—including age, sex, renal function, or hepatic function—demonstrated statistically significant effects on eravacycline disposition. This suggests that weight-based dosing alone may be sufficient for individualizing eravacycline therapy across diverse patient populations. However, recent studies in Chinese populations have identified **subject type, sex, and albumin levels** as potential covariates, indicating that population-specific factors may warrant consideration in certain ethnic groups.

The **interindividual variability** was estimated at 13.6% for clearance, 116% for central volume of distribution, and 55% for the first peripheral volume. The relatively high variability in volume parameters reflects the heterogeneity in drug distribution across individuals, possibly due to differences in body composition or tissue binding. The **residual variability** was characterized by a proportional error of 7.04% for serum concentrations and 42.3% for bronchoalveolar lavage concentrations, the latter reflecting greater measurement uncertainty in pulmonary sampling techniques. **Bootstrap validation** confirmed model stability, with parameter estimates closely aligning with median values from 1000 non-parametric bootstrap runs.

## Protein Binding Considerations

### Nonlinear Protein Binding

Eravacycline exhibits **concentration-dependent protein binding** that distinguishes it from many other antibacterial agents. Unlike antibiotics with fixed protein-binding profiles, eravacycline demonstrates a **nonlinear relationship** between total drug concentration and the percentage of free, unbound fraction. Protein binding ranges from 12.5% to 97.3% across clinically relevant concentrations, with a mean of 71.4%  $\pm$  17.1%. This nonlinearity has profound implications for PK/PD modeling, as the **free drug fraction**—the pharmacologically active component—varies with concentration rather than remaining constant.

The mechanism underlying this phenomenon involves **saturable binding sites** on plasma proteins, primarily albumin. At low concentrations, a higher percentage of eravacycline is bound to proteins, while at higher concentrations, binding sites become saturated, resulting in a larger free fraction. This relationship necessitates direct measurement of free drug concentrations rather than relying on calculated estimates based on fixed protein binding percentages. From a clinical perspective, this nonlinear binding complicates dose-exposure relationships but may provide enhanced tissue penetration at higher doses where protein binding saturation occurs.

## Experimental Protocol for Protein Binding Determination

**Protocol Title:** Determination of Eravacycline Protein Binding Using Ultrafiltration

**Principle:** This method separates free drug from protein-bound drug using centrifugal ultrafiltration devices with molecular weight cutoffs, allowing quantification of the free fraction at various concentrations.

**Materials and Reagents:**

- Eravacycline reference standard
- Blank plasma (human or species-specific)
- Centrifree Ultrafiltration devices (Millipore Corporation) with 30,000 molecular weight cutoff
- Centrifuge capable of maintaining 4°C
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for quantification

**Procedure:**

- Prepare eravacycline stock solutions in appropriate solvent
- Spike blank plasma to achieve concentrations spanning the expected clinical range (e.g., 0.1-10 mg/L)
- Incubate spiked plasma samples at 37°C for 15 minutes to ensure equilibrium
- Load approximately 0.9 mL of spiked plasma into Centrifree ultrafiltration devices
- Centrifuge at 4°C at RCF of 2,000 for 45 minutes
- Collect ultrafiltrate and analyze free drug concentration using LC-MS/MS
- Analyze total drug concentration in non-ultrafiltered plasma samples
- Calculate percentage protein binding as:  $(1 - [\text{free drug}]/[\text{total drug}]) \times 100$

**Validation Steps:**

- Assess nonspecific binding to ultrafiltration membranes at multiple concentrations
- Determine recovery efficiency for free drug quantification
- Evaluate stability of eravacycline in plasma under experimental conditions

## Semimechanistic Pharmacodynamic Modeling

### Model Structure and Components

The semimechanistic PK/PD model for eravacycline integrates **bacterial growth kinetics**, **drug effects**, and **adaptive resistance** to characterize the time course of antibacterial activity. Unlike traditional PK/PD indices that rely on single time-point measurements (e.g., MIC), this approach captures the full time course of bacterial killing and regrowth, providing a more comprehensive basis for dose optimization. The model

structure includes an **indirect response component** with inhibition of bacterial growth as the primary drug effect, consistent with eravacycline's bacteriostatic mechanism of action.

The bacterial growth component incorporates **saturation kinetics** to describe the self-limiting nature of bacterial proliferation in vitro, with growth rate slowing as bacterial density approaches maximum capacity. The drug effect component implements a **Hill-type equation** to characterize the concentration-response relationship, while the adaptive resistance component accounts for the diminution of drug effect over time despite maintained concentrations. This integrated approach allows the model to accurately simulate the characteristic patterns observed in time-kill studies, including initial bacterial killing followed by regrowth due to emerging resistance.

Table 2: Parameter Estimates for Semimechanistic Pharmacodynamic Model

| Parameter  | Definition   | Estimate | RSE (%) |
|--|--|----------|---------|
| <b>E<sub>max</sub></b>                           | Maximum drug effect  | 0.414    | 8       |
| <b>SIGM</b>                                      | Hill coefficient   | 5.67     | 37      |
| <b>q</b>   | Proportionality constant relating MIC, EC50, and adaptive resistance | 1.24     | 17      |
| <b>K<sub>g</sub> (h<sup>-1</sup>)</b>            | Growth rate  | 4.62     | 36      |
| <b>N<sub>sat</sub> (log<sub>10</sub> CFU/mL)</b> | Saturation term  | 1.16     | 48      |
| <b>K<sub>d</sub> (h<sup>-1</sup>)</b>            | Death rate   | 0.501    | 10      |
| <b>AR<sub>α</sub></b>                            | Rate of adaptation/resistance  | 0.0948   | 35      |
| <b>AR<sub>β</sub></b>                            | Maximum adaptation   | 185      | 56      |

## Mathematical Framework

The semimechanistic model is defined by the following system of differential equations:

**Drug Effect Component:**

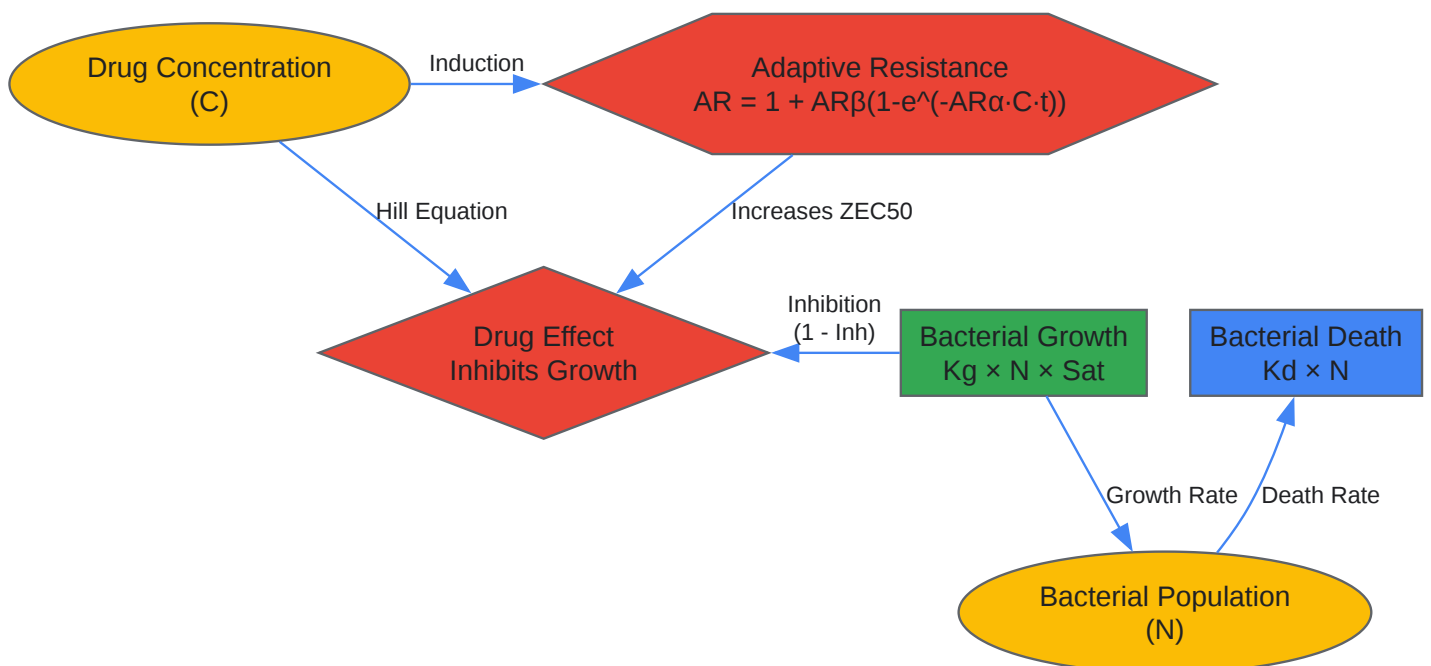
**Bacterial Growth Component:**

**Adaptive Resistance Component:**

Where:

- **Inh** represents the inhibitory effect on bacterial growth
- **C** is the drug concentration
- **ZEC50** is the dynamic half-maximal effective concentration that changes with adaptive resistance
- **N** is the bacterial density ( $\log_{10}$  CFU/mL)
- **Sat** is the saturation function governing density-dependent growth
- **AR** is the adaptive resistance factor
- **AR16** is the adaptive resistance at 16 hours

This model successfully characterized 576 bacterial counts from 144 in vitro time-kill experiments, demonstrating its ability to capture the complex interactions between eravacycline exposure and bacterial response across multiple Gram-negative pathogens.



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*Diagram 2: Semimechanistic pharmacodynamic model structure for eravacycline, showing relationships between drug exposure, bacterial growth dynamics, and adaptive resistance development.*

## Clinical Translation and Dose Optimization

### PK/PD Cutoff Determination

The **PK/PD cutoff value** represents the maximum MIC that achieves a target probability of target attainment (PTA) based on the fAUC/MIC ratio. For eravacycline, population PK model simulations were conducted to determine PTAs for various dosing regimens against clinically relevant pathogens. The approved cIAI dosage (1 mg/kg every 12 hours) achieved a PTA  $\geq 90\%$  for MIC values up to 2 mg/L for *Escherichia coli*, while lower cutoff values of 1 mg/L were appropriate for *Klebsiella pneumoniae*, *Acinetobacter baumannii*, and *Staphylococcus aureus*. At higher doses (1.5 mg/kg every 12 hours), the cutoff values remained consistent, while lower doses necessitated reduced breakpoints of 0.5 mg/L for the latter three species.

The **in vitro susceptibility profiles** informed these determinations, with MIC<sub>90</sub> values of 0.5 mg/L for *E. coli*, 2 mg/L for *K. pneumoniae*, 0.5 mg/L for *A. baumannii*, and 0.12 mg/L for *S. aureus*. These epidemiological cutoffs, combined with the PK/PD analysis, support the establishment of clinical breakpoints that ensure a high likelihood of treatment success across the indicated dosing range. The substantial **ELF penetration** (ratio of 8.26) further enhances the probability of target attainment in pulmonary infections, as free drug concentrations at the infection site substantially exceed simultaneous plasma concentrations.

### Fixed-Dose Regimen Optimization

While weight-based dosing (1 mg/kg every 12 hours) is currently approved for cIAI, **fixed-dose regimens** offer practical advantages in clinical practice, including simplified administration, reduced preparation errors, and minimized drug waste. Population PK simulations support fixed-dose recommendations based on weight ranges:

Table 3: Recommended Fixed-Dose Regimens Based on Body Weight

| Body Weight Range (kg) | Recommended Fixed Dose | Projected AUC <sub>0-12h,ss</sub> (h·mg/L) |
|------------------------|------------------------|--|
| 40-60 kg               | 50 mg every 12 hours   | 4.5-6.7                                    |
| 60-100 kg              | 75 mg every 12 hours   | 5.1-8.5                                    |
| 100-125 kg             | 100 mg every 12 hours  | 6.4-8.0                                    |
| 125-150 kg             | 125 mg every 12 hours  | 7.1-8.5                                    |
| 150-175 kg             | 150 mg every 12 hours  | 7.8-9.1                                    |

These fixed-dose regimens maintain AUC exposures within the 80-125% range compared to the reference 1 mg/kg dose in a 60 kg patient, ensuring comparable efficacy while addressing practical challenges in clinical implementation. For patients with **severe hepatic impairment**, dose adjustment to 1 mg/kg every 24 hours is recommended beginning on the second day of therapy, reflecting the important role of hepatic metabolism in eravacycline elimination.

## Experimental Protocols

### Population PK Study Protocol

**Protocol Title:** Population Pharmacokinetic Study of Intravenous Eravacycline

**Study Design:** Phase I, open-label, single-center study in healthy volunteers or patients

**Subjects:** Healthy adults aged 18-50 years with normal renal and hepatic function

**Dosing:** Intravenous infusion of 1 mg/kg eravacycline over 60 minutes every 12 hours

**Blood Sampling Schedule:**

- Pre-dose (0 h)
- During infusion: 0.25, 0.5 h

- Post-infusion: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12 h
- Trough samples: Pre-dose on subsequent days
- Additional samples for steady-state: 0-12 h profile on day 3 or 4

**Bronchoalveolar Lavage Sampling** (for pulmonary distribution):

- Single BAL sample per subject at specified time points (e.g., 2, 6, 12 h post-dose)
- ELF volume determined by urea dilution method
- Drug concentrations measured in ELF and plasma simultaneously

**Bioanalytical Method:**

- Matrix: Plasma, ELF, alveolar macrophages
- Technique: LC-MS/MS with validated method
- Lower limit of quantification: 0.5-1.0 ng/mL
- Quality controls: Low, medium, high concentrations

**Data Analysis:**

- Nonlinear mixed-effects modeling (NONMEM)
- Model discrimination: Objective function value, Akaike information criterion
- Covariate analysis: Forward inclusion ( $p < 0.05$ ) and backward elimination ( $p < 0.01$ )
- Model evaluation: Visual predictive checks, bootstrap validation

## In Vitro Time-Kill Assay Protocol

**Protocol Title:** Time-Kill Kinetics of Eravacycline Against Gram-Negative Pathogens

**Bacterial Strains:** Reference strains and clinical isolates of *E. coli*, *K. pneumoniae*, *A. baumannii*

**Inoculum Preparation:**

- Grow bacteria to mid-log phase in Mueller-Hinton broth
- Adjust to approximately  $10^6$  CFU/mL in final test volume

**Antibiotic Solutions:**

- Prepare eravacycline stock solutions in DMSO or water
- Serially dilute in culture medium to achieve target concentrations (0.25× to 4× MIC)

**Experimental Procedure:**

- Dispense bacterial suspension into tubes containing eravacycline at various concentrations
- Include growth control (no antibiotic) and sterility control
- Inoculate at 35°C with constant shaking
- Sample at 0, 2, 4, 6, 8, 12, and 24 hours
- Perform serial dilution and plate for viable counts
- Enumerate colonies after 18-24 hours incubation

#### Data Analysis:

- Calculate  $\log_{10}$  CFU/mL at each time point
- Plot time-kill curves for each concentration
- Determine bactericidal activity ( $\geq 3$ -log reduction)
- Fit data to semimechanistic PD model

## Conclusion

The comprehensive PK/PD modeling of eravacycline has been instrumental in establishing its dosing rationale and supporting its clinical development. The **population PK approach** has characterized its extensive tissue distribution, particularly its significant lung penetration, supporting potential expansion into respiratory infections. The **semimechanistic PD models** have provided a sophisticated framework for understanding the time course of antibacterial effects and the emergence of adaptive resistance. The integration of **nonlinear protein binding** into these models has been essential for accurate prediction of free drug exposure at the infection site.

These modeling efforts directly support the **optimization of dosing regimens** for diverse patient populations, including the development of fixed-dose regimens that balance efficacy with practical administration. The established **PK/PD cutoff values** provide a scientific basis for susceptibility breakpoints, enabling microbiology laboratories to categorize pathogens appropriately. As eravacycline continues to be evaluated for new indications, these PK/PD modeling approaches will remain essential tools for maximizing its therapeutic potential against multidrug-resistant infections.

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